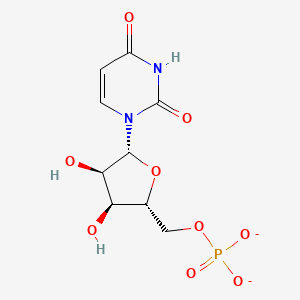

UMP dianion

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It is an ester of phosphoric acid with the nucleoside uridine, consisting of a phosphate group, the pentose sugar ribose, and the nucleobase uracil . This compound plays a crucial role in various biological processes, including the synthesis of RNA and the regulation of cellular metabolism.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Uridine 5’-monophosphate can be synthesized from orotidine 5’-monophosphate through a decarboxylation reaction catalyzed by the enzyme orotidylate decarboxylase . This reaction is extremely slow without catalysis but becomes significantly faster with the enzyme’s presence.

Industrial Production Methods

Industrial production of uridine 5’-monophosphate often involves the use of recombinant Saccharomyces cerevisiae strains. These strains are engineered to overexpress specific genes, such as orotate phosphoribosyltransferase and orotidine monophosphate decarboxylase, to enhance the production of uridine 5’-monophosphate from orotic acid . The process involves cultivating the yeast cells in a suitable medium and optimizing reaction conditions to maximize yield.

Análisis De Reacciones Químicas

Types of Reactions

Uridine 5’-monophosphate undergoes various chemical reactions, including:

Coordination Reactions: It forms complexes with metal ions such as lanthanides (e.g., La, Pr, Nd, Sm, Eu, Gd) in the presence of micelles.

Decarboxylation: The conversion from orotidine 5’-monophosphate to uridine 5’-monophosphate involves a decarboxylation reaction.

Common Reagents and Conditions

Metal Ions: Lanthanides are commonly used in coordination reactions with uridine 5’-monophosphate.

Enzymes: Orotidylate decarboxylase is essential for the decarboxylation reaction.

Major Products

Complexes with Metal Ions: Coordination with lanthanides results in stable complexes.

Uridine 5’-monophosphate: The primary product of the decarboxylation of orotidine 5’-monophosphate.

Aplicaciones Científicas De Investigación

Uridine 5’-monophosphate has a wide range of applications in scientific research:

Chemistry: It is used to study nucleotide interactions with metal ions and their coordination properties.

Biology: It serves as a precursor for RNA synthesis and is involved in various metabolic pathways.

Medicine: Uridine 5’-monophosphate is used in studies related to cognitive function and neurological health.

Industry: It is used in the production of pharmaceuticals and as a food additive.

Mecanismo De Acción

Uridine 5’-monophosphate exerts its effects through several mechanisms:

RNA Synthesis: It serves as a building block for RNA, facilitating the transcription process.

Metabolic Regulation: It is involved in the regulation of cellular metabolism and the synthesis of other pyrimidine nucleotides.

Enzyme Interaction: It interacts with various enzymes, including orotidylate decarboxylase and uridine-cytidine kinase-like 1, to regulate nucleotide synthesis.

Comparación Con Compuestos Similares

Uridine 5’-monophosphate can be compared with other nucleotides such as:

Cytidine 5’-monophosphate: Similar in structure but contains cytosine instead of uracil.

Adenosine 5’-monophosphate: Contains adenine and plays a role in energy transfer.

Guanosine 5’-monophosphate: Contains guanine and is involved in protein synthesis.

Uridine 5’-monophosphate is unique due to its specific role in RNA synthesis and its involvement in cognitive function improvement .

Propiedades

Número CAS |

5690-54-0 |

|---|---|

Fórmula molecular |

C9H11N2O9P-2 |

Peso molecular |

322.17 g/mol |

Nombre IUPAC |

[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C9H13N2O9P/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18)/p-2/t4-,6-,7-,8-/m1/s1 |

Clave InChI |

DJJCXFVJDGTHFX-XVFCMESISA-L |

SMILES isomérico |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O |

SMILES canónico |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-[2-[2-[2-[5-[3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-2-ylidene]penta-1,3-dienyl]-1,3-benzothiazol-3-ium-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11826578.png)

![(2S,3R)-2-(2-bromophenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole-5-carbonitrile](/img/structure/B11826626.png)